5-Nitropyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitropyridine-2-sulfonamide: is an organic compound with the molecular formula C5H5N3O4S and a molecular weight of 203.18 g/mol . This compound is characterized by the presence of a nitro group (-NO2) at the 5-position and a sulfonamide group (-SO2NH2) at the 2-position on a pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitropyridine-2-sulfonamide typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield 5-nitropyridine-2-sulfonic acid . The sulfonic acid is subsequently converted to the sulfonamide by reaction with ammonia or amines .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-Nitropyridine-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by oxygen, nitrogen, and halogen nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, forming 5-aminopyridine-2-sulfonamide.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkoxides, amines, and halides.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Major Products:
Substitution Products: 2-methoxy-5-nitropyridine, 2-ethoxy-5-nitropyridine, 2-chloro-5-nitropyridine.
Reduction Products: 5-aminopyridine-2-sulfonamide.
Oxidation Products: 5-nitropyridine-2-sulfonic acid.
Scientific Research Applications
Chemistry: 5-Nitropyridine-2-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and as a reagent in substitution reactions .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its sulfonamide group mimics the structure of certain biological molecules, making it useful in drug design and development .
Medicine: Sulfonamide derivatives, including this compound, have shown potential as antibacterial and anticancer agents. They inhibit the growth of bacteria by interfering with folate metabolism .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its unique chemical properties make it valuable in the formulation of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Nitropyridine-2-sulfonamide primarily involves the inhibition of enzymes involved in folate metabolism. The sulfonamide group competes with para-aminobenzoic acid (PABA) for binding to the enzyme dihydropteroate synthase, thereby preventing the synthesis of dihydrofolic acid, a precursor to folic acid . This inhibition disrupts the production of nucleotides necessary for DNA replication and cell division, leading to the antibacterial effects of the compound.
Comparison with Similar Compounds
5-Nitropyridine-3-sulfonamide: Similar structure but with the sulfonamide group at the 3-position.
2-Nitropyridine-5-sulfonamide: The nitro and sulfonamide groups are interchanged, leading to different reactivity and biological activity.
4-Nitropyridine-2-sulfonamide: The nitro group is at the 4-position, affecting its chemical properties and applications.
Uniqueness: 5-Nitropyridine-2-sulfonamide is unique due to the specific positioning of the nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions and its role as an enzyme inhibitor make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
5-nitropyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4S/c6-13(11,12)5-2-1-4(3-7-5)8(9)10/h1-3H,(H2,6,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCFZPAJPRESBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.